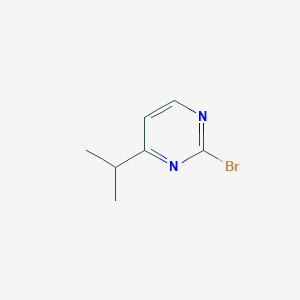
2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile (2C6C5MPC) is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a cyclopropyl-containing nitrogen heterocycle, which has been used extensively in the synthesis of a variety of biologically active compounds. It is also used as a starting material for the synthesis of several pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile has been used extensively in the synthesis of a variety of biologically active compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used as a starting material for the synthesis of several pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of several polymers and other materials.
Mecanismo De Acción
2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is believed to act as a proton donor, which can be used to catalyze a variety of reactions. It can also act as a nucleophile, which can be used to attack electrophilic substrates. In addition, it can act as an electrophile, which can be used to attack nucleophilic substrates.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile in the laboratory has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is relatively stable, and it is relatively non-toxic. The main limitation of this compound is that it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile could focus on its use in the synthesis of more complex organic compounds, such as peptides and proteins. In addition, research could focus on the development of new methods for the synthesis of this compound, as well as the development of new methods for its use in the laboratory. Finally, research could focus on the development of new methods for the use of this compound in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can be synthesized by a variety of methods, including the Knoevenagel condensation, the Ugi reaction, and the Biginelli reaction. The Knoevenagel condensation involves the reaction of aldehydes and ketones with ammonium acetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. The Ugi reaction involves the reaction of aldehydes, amines, and carboxylic acids in the presence of an aryl halide in the presence of a base, such as triethylamine. The Biginelli reaction involves the reaction of aldehydes, urea, and an acid, such as phosphoric acid, in the presence of a base, such as sodium hydroxide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile involves the reaction of 2-chloro-6-cyclopropyl-5-methylpyridine with cyanogen bromide in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-6-cyclopropyl-5-methylpyridine", "cyanogen bromide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 2-chloro-6-cyclopropyl-5-methylpyridine in a suitable solvent, add the base and stir to dissolve.", "Slowly add cyanogen bromide to the solution while maintaining the temperature below a certain threshold (e.g. 10°C).", "Stir the reaction mixture at the same temperature for a certain period of time (e.g. 2 hours).", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
| 1487826-14-1 | |
Fórmula molecular |
C10H9ClN2 |
Peso molecular |
192.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



